N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide
Description
N²-{3-[4-(3-Chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide is a synthetic compound featuring a 1H-indole-2-carboxamide core linked via a 3-oxopropyl chain to a 4-(3-chlorophenyl)piperazine group. This structure combines a heteroaromatic indole moiety with a chlorinated phenylpiperazine, a pharmacophore commonly associated with central nervous system (CNS) receptor modulation. The 3-oxopropyl linker may influence metabolic stability and bioavailability compared to other alkyl or ether-based chains .
Properties
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2/c23-17-5-3-6-18(15-17)26-10-12-27(13-11-26)21(28)8-9-24-22(29)20-14-16-4-1-2-7-19(16)25-20/h1-7,14-15,25H,8-13H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZQPRHQQYCKEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCNC(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Moiety: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU.
Introduction of the Indole Ring: The indole ring can be introduced via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Coupling of the Two Moieties: The final step involves coupling the piperazine and indole moieties through a condensation reaction, typically using a coupling reagent such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinonoid structures.
Reduction: The carbonyl group in the oxopropyl chain can be reduced to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the chlorophenyl group.
Major Products
Oxidation: Quinonoid derivatives of the indole ring.
Reduction: Alcohol derivatives of the oxopropyl chain.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N2-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, and cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Pharmacological Comparison of Key Analogs
Pharmacological Implications
- Indole vs. In contrast, the diazaspirodecane-dione core in Compound 14 introduces steric constraints that could limit off-target effects .
- Linker Chain Effects : The 3-oxopropyl chain in the target compound may undergo oxidative metabolism more readily than the ether-linked MM0421.07, which could prolong the latter’s half-life .
- Chlorophenyl Substituent : The 3-chlorophenyl group is a common feature in dopamine D₂ and serotonin 5-HT₁ₐ/₂ₐ ligands. Analogs with alternative substituents (e.g., 4-fluorophenyl in metabolites) may exhibit altered receptor selectivity or metabolic pathways .
Metabolic and Stability Considerations
- Halogenated Aromatic Metabolism : Fungal biotransformation studies () demonstrate that halogenated aryl groups (e.g., 3-chlorophenyl) are susceptible to hydroxylation and oxidation, suggesting similar metabolic pathways for the target compound .
- Synthetic Impurities : Impurities like MM0421.08 (bis-piperazinyl propane) highlight the importance of regiochemical control during synthesis, as unintended bis-adducts could exhibit unintended receptor cross-reactivity .
Biological Activity
N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating various diseases.
Chemical Structure and Properties
The molecular formula of this compound is C22H23ClN4O2, with a molecular weight of 410.9 g/mol. The compound features a piperazine moiety and an indole structure, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23ClN4O2 |
| Molecular Weight | 410.9 g/mol |
| CAS Number | 951935-85-6 |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The indole and piperazine components are known to modulate neurotransmitter systems, which may contribute to its pharmacological effects.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. For instance, a study demonstrated that this compound inhibited the growth of human cancer cell lines by inducing G1 phase cell cycle arrest and promoting apoptosis via mitochondrial pathways.
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological properties. It has shown promise as a potential treatment for neurodegenerative diseases by modulating serotonin and dopamine receptors. In animal models, it has been observed to improve cognitive function and reduce symptoms associated with anxiety and depression.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties. It has demonstrated activity against various bacterial strains, indicating its potential use as an antimicrobial agent.
Case Studies
- Anticancer Study : In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of indole carboxamides and evaluated their anticancer activities against breast cancer cell lines. The results indicated that the compound significantly inhibited cell viability at low micromolar concentrations, with IC50 values comparable to established chemotherapeutics .
- Neuropharmacological Assessment : A recent animal study investigated the effects of this compound on cognitive impairment induced by chronic stress. The results showed that treatment with this compound improved memory retention and reduced anxiety-like behaviors in rodents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
